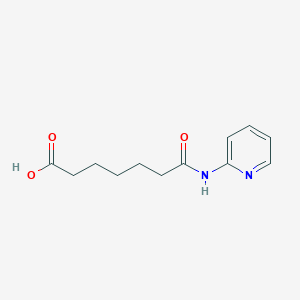

7-Oxo-7-(pyridin-2-ylamino)heptanoic acid

Description

7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is a synthetic organic compound characterized by a seven-carbon heptanoic acid backbone with a ketone group at the seventh position and a pyridin-2-ylamino substituent.

Properties

CAS No. |

878698-33-0 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

7-oxo-7-(pyridin-2-ylamino)heptanoic acid |

InChI |

InChI=1S/C12H16N2O3/c15-11(7-2-1-3-8-12(16)17)14-10-6-4-5-9-13-10/h4-6,9H,1-3,7-8H2,(H,16,17)(H,13,14,15) |

InChI Key |

SFFUVMQWSUWSMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-(Pyridin-2-ylamino)heptanoic Acid Precursor

- Starting Materials: 2-Aminopyridine and heptanoic acid or its derivatives.

- Reaction Conditions: The reaction typically proceeds via nucleophilic substitution or amide bond formation under acidic catalysis, commonly using p-toluenesulfonic acid as a catalyst.

- Temperature and Time: Elevated temperatures around 100°C for approximately 24 hours are employed to ensure complete conversion.

- Purification: The crude product is purified by recrystallization or column chromatography to yield high-purity 7-(pyridin-2-ylamino)heptanoic acid.

Oxidation to 7-Oxo-7-(pyridin-2-ylamino)heptanoic Acid

- Oxidizing Agents: Common oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to introduce the oxo group at the seventh carbon.

- Reaction Medium: Oxidation is typically carried out in aqueous or organic solvents under controlled pH to avoid overoxidation.

- Reaction Monitoring: The progress is monitored by chromatographic techniques and spectroscopic methods (e.g., NMR, IR).

- Yield: The oxidation step yields the target 7-oxo derivative with moderate to good yields depending on reaction conditions and purification efficiency.

Advanced Synthetic Methods Using Amide Coupling Agents

Recent synthetic methodologies employ amide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) combined with bases like DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF) to facilitate efficient amide bond formation between carboxylic acid derivatives and amines.

- Procedure:

- Condensation of 2-aminopyridine derivatives with heptanoic acid methyl esters.

- Hydrolysis of esters under alkaline conditions to yield carboxylic acids.

- Oxidation of the carboxylic acid intermediates to the oxo derivatives.

- Final purification by treatment with trifluoroacetic acid (TFA) and chromatographic methods.

- Yields: These methods report yields ranging from 55% to 85% for intermediate steps and up to 76% for final products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | 2-Aminopyridine + Heptanoic acid, p-TsOH, 100°C, 24 h | 60-80 | Acid catalysis, elevated temperature |

| Oxidation | KMnO4 or CrO3, aqueous/organic solvent | 50-70 | Controlled pH to prevent overoxidation |

| Amide coupling (advanced) | HATU, DIPEA, DMF, RT | 55-85 | Efficient coupling, polar aprotic solvent |

| Hydrolysis | NaOH aqueous, MeOH | 80-85 | Ester to acid conversion |

| Final purification | TFA, DCM, chromatography | 70-76 | High purity product isolation |

Analytical and Characterization Techniques

The synthesized 7-oxo-7-(pyridin-2-ylamino)heptanoic acid is characterized by:

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying the presence of the oxo group and pyridinyl moiety.

- Infrared Spectroscopy (IR): Detects characteristic carbonyl (C=O) stretching vibrations around 1700 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Chromatography (HPLC/GC): Assesses purity and monitors reaction progress.

- Elemental Analysis: Validates molecular formula C12H16N2O3 (accounting for the oxo group).

Research Findings and Applications

- The oxidation of 7-(pyridin-2-ylamino)heptanoic acid to its 7-oxo derivative is critical for enhancing biological activity, as the ketone functionality can interact with enzyme active sites more effectively.

- The compound serves as a scaffold for designing histone deacetylase (HDAC) inhibitors, with structural analogs showing promising anticancer activity and improved metabolic stability.

- Advanced synthetic routes utilizing HATU-mediated amide formation allow for structural diversification, enabling the development of analogs with tailored pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is used as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes . It may serve as a model compound for studying the behavior of similar molecules in biological systems .

Medicine: In medicine, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is investigated for its potential therapeutic properties . Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the development of new materials and chemical products . Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Fluorination Effects : The 2-trifluoromethylphenyl variant (MW 288.26) demonstrates how electron-withdrawing groups enhance metabolic stability, a critical factor in drug design .

- Biological Activity: The phenylamino analog’s role in HDAC inhibition highlights the importance of the arylamino group in interacting with enzymatic active sites .

Functional and Mechanistic Differences

- Quorum Sensing Inhibition (OdDHLS) : OdDHLS, a pyrrolidinyl-substituted analog, mimics acyl-homoserine lactones (AHLs) to block bacterial communication, a mechanism distinct from the HDAC-related activity of phenyl/pyridinyl derivatives .

Biological Activity

7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is an organic compound notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). The compound's structure consists of a heptanoic acid backbone with a keto group and a pyridin-2-ylamino substituent, contributing to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid allows it to engage in various chemical reactions due to its functional groups. The keto group can participate in nucleophilic addition reactions, while the amino group can undergo condensation reactions. These properties enhance its potential applications in medicinal chemistry.

Research indicates that 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid primarily acts as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy and treatment of inflammatory conditions.

Key Mechanisms:

- Inhibition of CDK Activity : The compound binds to CDK enzymes, disrupting their function and leading to cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may also be effective against autoimmune diseases.

In Vitro Studies

Studies have demonstrated that 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells at concentrations ranging from 30–100 nM .

Table 1: Cytotoxicity of 7-Oxo-7-(pyridin-2-ylamino)heptanoic Acid Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 0.025 | CDK4 inhibition leading to apoptosis |

| DU145 (Prostate) | 0.1 | Induction of growth arrest via CDK inhibition |

| HCT15 (Colorectal) | 0.3 | Disruption of cell cycle progression |

Structure–Activity Relationship (SAR)

The effectiveness of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Oxo-7-(phenylamino)heptanoic acid | Similar heptanoic backbone with phenyl | Different biological activity profile |

| Methyl 7-Oxo-7-pyridin-2-ylsulfanylheptanoate | Contains a sulfanyl group | Different reactivity patterns |

| 2-Amino-pyridine derivatives | Varying substitutions on the pyridine ring | Diverse biological activities |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid in cancer treatment:

- Case Study on Multikinase Inhibitors : A related compound was tested against multiple tumor cell lines, revealing significant growth inhibition and suggesting that targeting multiple kinases could enhance therapeutic efficacy .

- Combination Therapy : Research has indicated that combining compounds like 7-Oxo derivatives with other agents (e.g., Venetoclax) can produce synergistic effects, enhancing apoptosis in acute myeloid leukemia (AML) cells .

Q & A

Q. What synthetic methodologies are effective for preparing 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid?

Answer:

- Ring-opening reactions : Utilize superbasic NaOH/DMSO systems to facilitate nucleophilic attack on bicyclic anhydrides (e.g., 7-oxabicyclo[2.2.1]heptene derivatives), followed by amidation with pyridin-2-amine. Monitor reaction progress via TLC and optimize pH to prevent side reactions (e.g., hydrolysis) .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Validate purity using UV detection at 254 nm and confirm structure via (e.g., δ 8.3–8.5 ppm for pyridin-2-yl protons) .

Q. How should researchers characterize the stability of this compound under experimental conditions?

Answer:

- Degradation studies : Conduct accelerated stability testing in aqueous buffers (pH 4–9) at 37°C. Use LC-MS to identify degradation products (e.g., hydrolyzed heptanoic acid derivatives). Quantify stability via half-life calculations under varying temperatures .

- Storage recommendations : Store lyophilized samples at -20°C in argon-filled vials to minimize oxidation and moisture absorption .

Q. What analytical techniques are critical for confirming structural integrity?

Answer:

- Spectroscopy : Combine , , and IR spectroscopy to verify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functionalities.

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out isotopic impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives?

Answer:

- Quantum chemical calculations : Apply density functional theory (DFT) to model transition states and predict regioselectivity in amidation reactions. Use software like Gaussian or ORCA to simulate energy profiles for competing pathways .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts. Validate predictions with small-scale experiments before scaling up .

Q. What strategies address contradictions in reported bioactivity data (e.g., enzyme inhibition)?

Answer:

- Orthogonal validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays). Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., cell line variability, solvent effects). Use funnel plots to assess publication bias .

Q. How do stereochemical variations impact biological activity?

Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in bioassays (e.g., HDAC inhibition).

- Molecular docking : Compare binding poses of (R)- and (S)-enantiomers with target enzymes (e.g., histone deacetylases) using AutoDock Vina. Correlate docking scores with IC values .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Answer:

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolite formation using LC-MS/MS. Adjust dosing regimens in animal models to match in vitro exposure levels .

- Tissue distribution studies : Use radiolabeled analogs (e.g., -tagged compound) to track biodistribution and identify off-target accumulation .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

Answer:

- PICO framework : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (apoptosis rate) .

- FINER criteria : Ensure hypotheses are Feasible (adequate synthesis scale), Novel (unexplored HDAC isoform selectivity), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Q. How should researchers design studies to investigate structure-activity relationships (SAR)?

Answer:

- Analog synthesis : Systematically modify the pyridine ring (e.g., halogen substitution) and heptanoic acid chain length. Use multivariate ANOVA to quantify contributions of each structural feature to bioactivity .

- QSAR modeling : Develop quantitative models correlating molecular descriptors (e.g., logP, polar surface area) with IC values. Validate using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.